Albene

Description

Historical Context of Albene's Discovery and Initial Characterization

The history of this compound is intertwined with the investigation of the chemical constituents of various plants. While the precise date of its initial isolation and characterization is not definitively stated in readily available records, research indicates its identification as a component in plants such as Petasites hybridus and Artemisia vulgaris. nih.govubc.cacsic.es Studies involving synthetic approaches to this compound, particularly those utilizing camphor (B46023) derivatives, suggest that its structure and absolute configuration were subjects of detailed investigation and potentially revision during early research efforts. ubc.ca The compound is also known by synonyms such as (-)-Albene, reflecting its optical activity. nih.govnist.govnist.govnih.gov Key identifiers and properties established during its characterization include its CAS Registry Number 38451-64-8 and its molecular weight of 162.27 g/mol . nih.govnist.govnih.govncats.io

Here is a summary of key chemical identifiers for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | nih.govnist.govnih.gov |

| Molecular Weight | 162.27 g/mol | nih.govnist.govnih.gov |

| PubChem CID | 11084199 | nih.gov |

| CAS Registry Number | 38451-64-8 | nih.govnist.govnist.gov |

| IUPAC Name | (1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.0²⁶]dec-3-ene | nih.gov |

| InChIKey | HKLBEHRJWPWLOB-QCNOEVLYSA-N (or HKLBEHRJWPWLOB-UHFFFAOYSA-N) | nih.govnist.govnih.govnaturalproducts.net |

Significance of this compound within Natural Product Chemistry

This compound holds significance in natural product chemistry primarily due to its occurrence in plants known for producing a variety of bioactive compounds. It has been identified in the roots of Petasites hybridus and in the root oil of Artemisia vulgaris. nih.govcsic.es Its presence has also been noted in Petasites albus and the essential oil of Telekia speciosa. ubc.caresearchgate.netmdpi.com

Chemically, this compound is classified as a terpenoid hydrocarbon. While some sources categorize it as a monoterpenoid, others suggest it might be considered a sesquiterpenoid or related structure based on its carbon count (C12) which deviates from the typical C10 (monoterpene) or C15 (sesquiterpene) framework. csic.esnaturalproducts.net Its tricyclic structure with specific stereochemistry and the presence of methyl groups and a double bond contribute to the structural diversity observed in natural products. The identification and characterization of compounds like this compound are crucial for understanding the biosynthetic pathways in plants and the chemical ecology of these species. Its inclusion in natural product databases further highlights its recognized status as a natural metabolite of interest within the field. naturalproducts.netresearchgate.netillinois.eduamazon.com

Overview of Major Academic Research Trajectories for this compound

Academic research concerning this compound has primarily focused on its isolation, structural characterization, and synthesis. Key research trajectories include:

Isolation and Identification from Natural Sources: Researchers have focused on extracting and identifying this compound from various plant parts, often as part of broader studies on the essential oil or volatile organic compound profiles of these species. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose. csic.esmdpi.comnih.gov The detection of this compound in the volatile metabolites of Tsamba, a roasted highland barley product, indicates its relevance in food science research focusing on flavor compounds. nih.gov

Structural Elucidation and Synthetic Studies: Investigations into the absolute configuration and stereochemistry of this compound have been undertaken. Synthetic organic chemists have explored routes to synthesize this compound, with studies detailing approaches using starting materials like camphor derivatives. ubc.ca Such synthetic efforts are valuable not only for confirming the proposed structure but also for potentially producing the compound for further study if isolation from natural sources is challenging.

Inclusion in Natural Product Databases: this compound is listed in various databases dedicated to natural products, such as PubChem, COCONUT, and others. nih.govncats.ionaturalproducts.net This inclusion facilitates research by providing readily accessible chemical information, linking it to potential sources, and enabling cheminformatics studies. These databases serve as valuable resources for researchers exploring the chemical space of natural products and their potential applications.

Research findings often involve the identification of this compound alongside other volatile compounds in complex mixtures. For instance, a study on the essential oil of Telekia speciosa roots and aerial parts identified this compound as a component, alongside numerous other terpenoids and related compounds. mdpi.com Similarly, its presence was noted in the volatile substances of Tsamba during a study investigating flavor changes upon roasting. nih.gov

Here is an example of data showing this compound's presence in Telekia speciosa essential oil:

| Compound Name | Concentration (%) (Root Oil) | Concentration (%) (Aerial Parts Oil) |

| This compound | 0.2 | Not specified in snippet |

| ... | ... | ... |

Note: The provided snippet only shows the concentration in root oil. mdpi.com

The study on Artemisia vulgaris root oil also identified this compound as a component. csic.es While specific quantitative data for this compound in Artemisia vulgaris was not detailed in the provided snippet, the identification itself is a key finding in the research trajectory of this compound.

Academic research trajectories for this compound continue as scientists explore the full spectrum of natural products, refine analytical techniques, and pursue synthetic strategies for complex molecules.

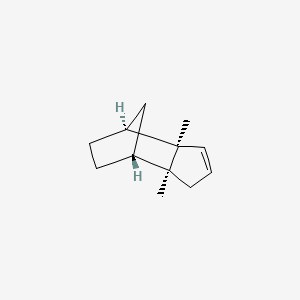

Structure

2D Structure

3D Structure

Properties

CAS No. |

38451-64-8 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

(1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.02,6]dec-3-ene |

InChI |

InChI=1S/C12H18/c1-11-6-3-7-12(11,2)10-5-4-9(11)8-10/h3,6,9-10H,4-5,7-8H2,1-2H3/t9-,10+,11+,12-/m0/s1 |

InChI Key |

HKLBEHRJWPWLOB-QCNOEVLYSA-N |

Isomeric SMILES |

C[C@@]12CC=C[C@@]1([C@H]3CC[C@@H]2C3)C |

Canonical SMILES |

CC12CC=CC1(C3CCC2C3)C |

Origin of Product |

United States |

Total Synthesis of Albene

Early Synthetic Approaches to the Albene Core Structure

The construction of bridged polycyclic systems, including the core structure of this compound, has historically relied on pioneering methodologies developed in organic chemistry.

Pioneering Methodologies in Bridged Polycyclic Systems

Early efforts in constructing complex polycyclic structures often involved reactions capable of forming multiple rings or bridging existing ones. Methods such as the Diels-Alder reaction, intramolecular cyclizations, and annulation reactions have been foundational. nsf.govescholarship.org For instance, the Diels-Alder reaction has been widely employed for the construction of bicyclo[2.2.2]octane cores, a motif found in various natural products. beilstein-journals.org Annulation reactions, which involve the formation of a new ring onto a pre-existing system, have also been crucial tools in building polycyclic frameworks. nsf.govscripps.edu Pioneering work in this area laid the groundwork for tackling more complex targets like this compound.

Challenges in Constructing the this compound Carbon Skeleton

The this compound carbon skeleton, a tricyclo[5.2.1.02,6]dec-3-ene system, presents specific synthetic challenges. The strained nature of the bridged rings and the requirement for precise control over stereochemistry at multiple centers are significant hurdles. Early attempts to synthesize the this compound core highlighted the difficulty in selectively forming the desired ring system and establishing the correct relative and absolute stereochemistry. Some initial synthetic efforts aimed at this compound resulted in structural isomers, such as "isothis compound," which was found not to be identical to the natural product. researchgate.net This underscored the need for highly controlled and selective reactions to accurately reproduce the natural product's structure.

Advanced Synthetic Strategies and Methodologies for this compound

Over time, more sophisticated strategies and methodologies have been developed to overcome the challenges associated with this compound synthesis, leading to successful total syntheses.

Enantioselective Total Synthesis of (+)-Albene

Achieving the enantioselective total synthesis of (+)-albene requires methods that can control the formation of specific enantiomers. One approach has involved the use of stereoselective reactions to establish the required chiral centers. For example, a total synthesis of racemic this compound utilized a stereoselective Claisen rearrangement and an intramolecular diazoketone cyclopropanation as key steps. rsc.org While this provided the racemic mixture, it demonstrated the potential of these reactions for constructing the core. The enantioselective synthesis of (+)-albene has been reported using strategies that involve site-selective C-H insertion reactions mediated by rhodium(II) acetate (B1210297). researchgate.netresearchgate.netresearchgate.net This highlights the importance of metal-catalyzed transformations in achieving enantiocontrol in complex molecule synthesis.

Radical Annulation and Cyclization Approaches in this compound Synthesis

Radical reactions, particularly radical annulation and cyclization, have proven to be powerful tools for constructing cyclic and polycyclic systems. rsc.orgrsc.org Curran's synthesis of this compound notably employed a radical annulation strategy. nsf.gov Radical cyclization approaches can facilitate the formation of challenging ring systems under relatively mild conditions. The ability to generate and control radical intermediates allows for the formation of carbon-carbon bonds in a convergent manner, which is advantageous for building complex molecular architectures like this compound.

C-H Bond Insertion and Functionalization in this compound Derivatization and Synthesis

C-H bond functionalization, including C-H bond insertion by carbenes and nitrenes, has emerged as a valuable strategy for the synthesis of bridged polycycles. beilstein-journals.orgbeilstein-journals.orgnih.govmdpi.com This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds without requiring pre-installed functional groups at the reaction site. beilstein-journals.org In the context of this compound synthesis, C-H insertion reactions have been utilized to construct the bridged ring system. beilstein-journals.orgnih.gov Specifically, the intramolecular insertion of a carbene into a C-H bond of a bicyclo[2.2.1]heptane precursor has been reported as a key step in the total synthesis of (+)-albene. researchgate.netresearchgate.netresearchgate.net This methodology offers a direct and efficient route to the desired skeletal structure.

Intramolecular Reaction Cascades for Polycycle Formation

Intramolecular reaction cascades are powerful tools in the synthesis of complex polycyclic structures like this compound, allowing for the rapid construction of multiple rings and stereocenters in a single operation. These sequences are initiated by a single event, leading to a series of subsequent intramolecular transformations. For instance, the synthesis of bridged polycyclic systems can be achieved via cascade reactions initiated by the formation of a rhodium carbene. This is followed by an intramolecular reaction with an alkyne and a subsequent transannular C-H bond insertion. researchgate.net The design of such cascades to yield specific, structurally complex targets with defined stereochemistry represents a considerable intellectual challenge and contributes significantly to the art and science of total synthesis. 20.210.105

One approach involves the use of diazopropanone-substituted norbornanes. Rhodium(II) acetate-mediated intramolecular C-H insertion of a diazopropanone-substituted norbornane (B1196662) can preferentially insert into a bridgehead C-H methine to form a cyclopentanone-fused norbornane. beilstein-journals.org This type of intermediate has been utilized in the total synthesis of (+)-Albene. beilstein-journals.orgresearchgate.net

Biomimetic Synthesis Principles Applied to this compound

Biomimetic synthesis draws inspiration from proposed biosynthetic pathways in nature to design synthetic strategies in the laboratory. aalto.fiengineering.org.cnnih.gov This approach can offer efficient routes to complex natural products by emulating the elegant chemical transformations that occur in living organisms. aalto.fiengineering.org.cn While the provided search results specifically mention the use of a cyclopentanone-fused norbornane intermediate in the synthesis of (+)-Albene beilstein-journals.orgresearchgate.net, which could potentially arise from a biomimetic cyclization event, the details of a strictly biomimetic total synthesis of this compound based on a proposed biogenesis are not explicitly detailed within the search snippets. However, the general principle of biomimetic synthesis, aiming to replicate natural processes for complex molecule construction, is a relevant strategy in natural product synthesis. aalto.fiengineering.org.cnnih.govunimelb.edu.au Biomimetic approaches often involve cascade reactions, mirroring the efficiency of enzymatic pathways. aalto.fi

Key Synthetic Intermediates and Precursors in this compound Routes

The synthesis of this compound relies on the careful design and elaboration of key intermediates that facilitate the construction of its intricate tricyclic framework. Cyclopentane (B165970) and norbornane derivatives serve as crucial building blocks in many synthetic approaches.

Design and Elaboration of Cyclopentane and Norbornane Intermediates

The this compound structure is characterized by a fused cyclopentane and norbornane system. The design of synthetic routes often involves preparing functionalized cyclopentane and norbornane intermediates that can be coupled or cyclized to form the final skeleton. For example, the synthesis of 5-vinyl-2-norbornene, a precursor to norbornane-containing hydrocarbons, can be achieved via a Diels-Alder reaction between cyclopentadiene (B3395910) and 1,3-butadiene. researchgate.net The controlled functionalization and elaboration of such intermediates are critical for introducing the necessary atoms and functional groups with the correct stereochemistry. The ring opening of norbornene has also been explored to synthesize methylenecyclopentane (B75326) derivatives, highlighting the utility of norbornane as a scaffold for generating cyclopentane systems. rsc.org

Stereochemical Control and Diastereoselectivity in Key Steps

Achieving precise stereochemical control is paramount in the synthesis of this compound, given its multiple chiral centers. Diastereoselectivity, the preferential formation of one diastereomer over others, is a critical aspect of many synthetic steps. Strategies to control stereochemistry in complex molecule synthesis include the use of chiral auxiliaries, chiral catalysts, and the exploitation of substrate-controlled diastereoselectivity. numberanalytics.com The design of reactions where the inherent structure of the intermediate directs the stereochemical outcome is a powerful approach. inflibnet.ac.in For instance, in intramolecular C-H insertion reactions used to form fused polycycles, the substrate's ring size and substitution patterns can influence the connectivity and diastereomeric preference of the products. researchgate.net The successful synthesis of complex natural products often hinges on the ability to control diastereoselectivity in key bond-forming events. nih.govescholarship.org

Novel Synthetic Route Development and Efficiency Enhancements

The pursuit of more efficient and sustainable synthetic routes to complex molecules like this compound is an ongoing area of research. Novel route development aims to reduce the number of steps, improve yields, and minimize waste.

Atom Economy and Green Chemistry Principles in this compound Synthesis

Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste generation. acs.orgskpharmteco.comwordpress.comjocpr.comrsc.org In the context of this compound synthesis, applying atom economy principles involves designing reactions that avoid the formation of stoichiometric byproducts. acs.orgskpharmteco.com Green chemistry principles advocate for the use of environmentally benign reagents and solvents, reducing energy consumption, and developing catalytic processes over stoichiometric ones. acs.orgjocpr.comzamann-pharma.com An efficient synthetic route, from a green chemistry perspective, not only considers chemical yield but also the minimization of waste. acs.org While specific data on the atom economy of different this compound syntheses were not detailed in the search results, the principles of atom economy and green chemistry are generally applicable to the development of more sustainable routes for complex natural products. jocpr.comzamann-pharma.com

Catalyst Development for this compound-Related Reactions

Catalyst development plays a crucial role in facilitating the key transformations required for the synthesis of complex bridged polycycles, including those relevant to this compound synthesis, such as C–H bond insertion reactions. While significant progress has been made in this area, the need for additional catalyst development in the synthesis of functionalized bridged polycycles via C–H bond insertion has been explicitly noted in the literature. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Both metal-free conditions and transition metal catalysis have been explored for these types of reactions. Transition metal catalysts, such as rhodium dimers, have been utilized to form central quaternary carbons and achieve selective insertions in related bridged systems. beilstein-journals.org Gold catalysis has also been demonstrated for carbene/alkyne cascades that can lead to polycyclic products, although some reports in this area have focused on fused rather than bridged systems. beilstein-journals.org Metal-free approaches to building bridged-polycyclic intermediates using carbenes have also been reported, demonstrating that transition metal catalysis is not always necessary for controlled reactions. beilstein-journals.org

The development of more efficient and selective catalysts for C–H insertion and other cyclization reactions remains an active area of research, with implications for improving the synthesis of this compound and related natural products.

Comparative Analysis of this compound Total Synthesis Strategies

The reported total synthesis strategies for this compound showcase a variety of chemical approaches to constructing its intricate tricyclic core. The method employing stereoselective Claisen rearrangement and intramolecular diazoketone cyclopropanation offers a route via a prochiral precursor, highlighting the use of established rearrangement and cyclization reactions. rsc.orgsemanticscholar.orgrsc.org

The C–H bond insertion strategy provides a more direct route to the bridged system by forming a new carbon-carbon bond through the insertion of a carbene intermediate into an existing C–H bond. beilstein-journals.orgresearchgate.net This approach is particularly powerful for rapidly constructing complex ring systems, although challenges related to selectivity and the need for further catalyst development exist. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Radical annulation, as demonstrated by Curran, represents another distinct mechanistic pathway for cyclization, utilizing radical intermediates to form the necessary rings. nsf.gov The syntheses reported by Baldwin and Barden, and the method involving α-alkynone cyclization, further illustrate the diversity of chemical transformations that can be applied to target the this compound scaffold. acs.org

Chemical Reactivity and Transformation Mechanisms of Albene

Skeletal Rearrangement Reactions of the Albene Framework

Skeletal rearrangements involve the reorganization of the carbon framework of a molecule. Such transformations often occur via charged intermediates like carbocations, particularly in the presence of acid catalysts, or can be induced by other means such as light. youtube.comnih.govyoutube.comcambridgescholars.comyoutube.com While the synthesis of the complex this compound skeleton has utilized rearrangement strategies on precursor molecules, specific skeletal rearrangement reactions that the this compound framework itself undergoes were not detailed in the provided search results. rsc.orgrsc.orgresearchgate.net

Acid-Catalyzed Rearrangements

Acid catalysts can induce rearrangements in molecules containing susceptible functional groups, such as alkenes, through the formation of carbocation intermediates. youtube.comyoutube.comyoutube.com Carbocations can undergo Wagner-Meerwein shifts or other rearrangements to form more stable carbocations, leading to a reorganized carbon skeleton. cambridgescholars.com Given the alkene moiety and the complex polycyclic structure of this compound, acid treatment could potentially lead to skeletal rearrangements. However, specific experimental data or detailed research findings on acid-catalyzed rearrangements of the this compound molecule were not found in the provided search results.

Photoinduced Transformations

Photoinduced transformations involve chemical reactions initiated by the absorption of light. These reactions can lead to various outcomes, including skeletal rearrangements, isomerizations, and cycloadditions, often proceeding through excited states or radical intermediates. mdpi.com While photoinduced rearrangements have been studied for various organic systems, including enallenes leading to fused tricycles, specific photoinduced transformations of the this compound framework were not detailed in the provided search results. mdpi.com

Derivatization Chemistry of this compound

Derivatization involves the chemical modification of a compound to introduce new functional groups or alter existing ones. This is a common strategy in organic chemistry for synthesizing analogues with modified properties or for structural characterization.

Functional Group Interconversions on the this compound Scaffold

The this compound molecule contains an alkene functional group within its tricyclic scaffold. Alkenes are known to undergo a variety of reactions, including electrophilic additions, cycloadditions, and functional group interconversions such as halogenation, hydrohalogenation, hydration, and epoxidation. libretexts.orglibretexts.orgtestbook.com These reactions could potentially be applied to the this compound scaffold to introduce new functionalities. However, specific studies detailing functional group interconversions performed directly on the this compound molecule were not elaborated in the provided search results.

Synthesis of Chemically Modified this compound Analogues

The synthesis of molecules structurally related to natural products like this compound is an active area of research. acs.org Approaches to synthesizing the this compound framework or related polycyclic structures have been reported, utilizing various key reactions. rsc.orgrsc.orgnsf.govrsc.orgresearchgate.netresearchgate.net While these synthetic efforts demonstrate methods for constructing the core structure, detailed information on the synthesis of chemically modified this compound analogues starting from this compound itself through specific derivatization reactions was not a primary focus of the provided search results.

Oxidation and Reduction Pathways of this compound

Oxidation and reduction reactions are fundamental transformations in organic chemistry that alter the oxidation state of carbon atoms, often by changing the number of bonds to hydrogen or electronegative atoms like oxygen. pressbooks.pubmsu.eduyoutube.comlibretexts.org

Alkenes are susceptible to oxidation reactions, including dihydroxylation (addition of two hydroxyl groups across the double bond), epoxidation (formation of a three-membered cyclic ether), and oxidative cleavage (breaking of the carbon-carbon double bond, for example, by ozonolysis or strong oxidizing agents like potassium permanganate). testbook.compressbooks.pubmsu.edulibretexts.orgyoutube.com The alkene in this compound could potentially undergo these reactions.

Selective Oxidation of this compound's Alkene and Alkane Moieties

Oxidation of organic molecules involves the gain of oxygen or loss of hydrogen. In a molecule like this compound, both the alkene and alkane portions are susceptible to oxidation, but typically under different conditions due to their inherent differences in reactivity. Alkenes are generally more reactive towards electrophilic oxidants, while alkanes require more vigorous conditions or specific catalytic systems for functionalization.

Selective oxidation of the alkene moiety in this compound could yield various products, such as epoxides, diols, carbonyl compounds (via oxidative cleavage), or allylic oxidation products. Common alkene oxidation methods include epoxidation with peroxy acids, dihydroxylation with reagents like osmium tetroxide or potassium permanganate, and oxidative cleavage with ozone or strong permanganate. The regioselectivity and stereoselectivity of these reactions would be influenced by the specific structure of the alkene within the tricyclic system.

Oxidation of the alkane framework, particularly selective C-H oxidation, is a more challenging transformation. Alkanes typically undergo oxidation via radical pathways under harsh conditions, often leading to a mixture of products. However, significant research has focused on developing selective catalytic systems for alkane oxidation, often inspired by biological enzymes (e.g., monooxygenases) nih.gov. These methods can involve transition metal catalysts (such as iron or palladium complexes) in combination with oxidants like hydrogen peroxide or oxygen nih.govgoogle.comrsc.orgrsc.org. Achieving selectivity among the different types of C-H bonds (primary, secondary, tertiary, and those at bridgehead positions) within this compound's tricyclic structure would depend heavily on the catalyst and reaction conditions employed. For instance, some catalytic systems show preference for oxidation at more accessible or weaker C-H bonds rsc.org. The rigid nature of the tricyclic system might also impose steric or electronic effects that influence the site selectivity of alkane oxidation.

The challenge in selectively oxidizing this compound lies in controlling the reaction to target either the alkene or specific alkane C-H bonds without over-oxidation or reaction at undesired sites. This often requires careful selection of oxidizing agent, catalyst, temperature, and solvent.

Stereoselective Reduction Methods

Reduction of this compound primarily focuses on the transformation of the alkene moiety to an alkane. Stereoselective reduction methods are crucial when the reduction can lead to the formation of new stereocenters or diastereomers, which is the case for the reduction of a disubstituted alkene like the one present in this compound.

Other reduction methods can offer different stereochemical outcomes. For example, dissolved metal reductions (e.g., using sodium in ammonia) can lead to anti reduction of certain unsaturated systems, although this is more commonly applied to alkynes to form trans alkenes youtube.commasterorganicchemistry.com. Diimide reduction is another method that provides syn addition of hydrogen to alkenes.

The stereochemical outcome of reducing the alkene in this compound is influenced by the catalyst, reaction conditions, and the steric and electronic environment of the double bond within the rigid tricyclic structure. Researchers might employ modified catalysts or chiral ligands to induce enantioselectivity or diastereoselectivity in the reduction. While specific studies on this compound's reduction were not found, general principles of stereoselective alkene reduction would apply youtube.commasterorganicchemistry.com.

Mechanistic Organic Studies of this compound Reactions

Understanding the detailed step-by-step processes (mechanisms) by which this compound undergoes transformation is fundamental to controlling reaction outcomes and designing new synthetic routes. Mechanistic studies provide insights into the intermediates formed, the transition states involved, and the factors that influence reaction rates and selectivity.

Elucidation of Reaction Pathways and Transition States

Elucidating the reaction pathways for this compound transformations involves identifying the sequence of elementary steps that lead from reactants to products. For reactions at the alkene moiety, common mechanisms include electrophilic addition, which can proceed via carbocation intermediates or concerted pathways depending on the reagent youtube.commasterorganicchemistry.com. For example, the addition of protic acids or halogens to alkenes often involves initial attack by an electrophile, forming a carbocation or a cyclic intermediate, followed by attack of a nucleophile youtube.commasterorganicchemistry.com. The structure of this compound would influence the stability of any potential carbocations formed or the accessibility of the double bond to electrophilic attack.

Reactions at the alkane C-H bonds often proceed through radical mechanisms or concerted C-H activation pathways catalyzed by transition metals google.com. Understanding these mechanisms is crucial for explaining the observed regioselectivity (which C-H bond reacts) and stereoselectivity (if a stereocenter is involved).

Transition states are high-energy, short-lived arrangements of atoms that represent the peak of the energy barrier between reactants and products (or intermediates). Studying transition states, often through computational chemistry methods, can provide valuable information about the factors that govern reaction rates and selectivity, including steric interactions and electronic effects within the this compound molecule nih.gov. Experimental techniques such as kinetic isotope effects can also provide information about the transition state structure.

Detailed mechanistic studies of this compound's specific reactions would involve a combination of experimental techniques (e.g., spectroscopic monitoring of intermediates, isolation of reaction products, isotopic labeling studies) and computational modeling to map out the energy landscape of the reaction and characterize transition states.

Kinetic and Thermodynamic Aspects of this compound Transformations

Kinetic and thermodynamic studies provide quantitative information about the feasibility and rate of chemical reactions involving this compound. Kinetics concerns the rate of a reaction – how fast it proceeds – and is related to the activation energy, which is the energy difference between the reactants and the transition state stanford.edukhanacademy.org. A lower activation energy corresponds to a faster reaction rate. Factors such as temperature, concentration of reactants and catalysts, and the presence of inhibitors can influence reaction kinetics.

Thermodynamics concerns the relative stability of reactants and products at equilibrium and is described by the change in Gibbs free energy (ΔG) stanford.edu. A negative ΔG indicates a thermodynamically favorable reaction. The equilibrium constant (K) is a thermodynamic quantity that reflects the ratio of products to reactants at equilibrium stanford.edu.

In the context of this compound transformations, kinetic studies would involve measuring reaction rates under different conditions to determine rate laws and gain insights into the reaction mechanism. For example, studying the rate of oxidation or reduction as a function of reagent concentration could help elucidate the elementary steps involved.

Thermodynamic studies would involve measuring equilibrium constants or calorimetric data to determine the energy changes associated with this compound reactions. This information is important for predicting the extent to which a reaction will proceed and the relative stability of different possible products.

The interplay between kinetics and thermodynamics is particularly important when a reaction can yield multiple products. The product formed fastest is the kinetic product, which is favored under conditions where the reaction is irreversible or stopped before reaching equilibrium (e.g., low temperature) khanacademy.orglibretexts.org. The most stable product is the thermodynamic product, which is favored under conditions that allow the reaction to reach equilibrium (e.g., higher temperature, longer reaction times, reversible conditions) khanacademy.orglibretexts.org. For this compound, understanding the kinetic and thermodynamic profiles of its reactions is essential for controlling which product is selectively formed.

| Concept | Description | Influencing Factors | Relevance to this compound |

| Kinetics | Study of reaction rates and factors affecting them. Related to activation energy. | Temperature, concentration, catalyst, solvent, transition state stability. | Determines how fast this compound reacts and under what conditions. Crucial for controlling reaction time and throughput. |

| Thermodynamics | Study of energy changes and equilibrium. Related to relative stability of reactants/products. | Bond strengths, molecular stability, entropy, temperature, pressure. | Determines the feasibility of an this compound transformation and the favored products at equilibrium. |

| Transition State | High-energy structure connecting reactants/intermediates. | Steric and electronic effects, bond forming/breaking processes. | Influences activation energy and thus reaction rate and selectivity in this compound transformations. |

| Kinetic Control | Product distribution determined by relative rates of formation. | Lower activation energy pathway is favored. Often at low temperatures. | Can lead to the formation of less stable but faster-forming products from this compound. |

| Thermodynamic Control | Product distribution determined by relative stability of products. | More stable product is favored. Often at higher temperatures or reversible conditions. | Can lead to the formation of the most stable products from this compound, even if they form slower. |

Table 1: Key Kinetic and Thermodynamic Concepts Relevant to this compound Transformations

Advanced Spectroscopic and Structural Elucidation of Albene and Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique in organic chemistry for determining the connectivity of atoms and the stereochemistry of molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide invaluable data for the complete assignment of signals to specific nuclei within a molecule.

1D and 2D NMR Techniques for Connectivity and Stereochemistry

1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts, multiplicities, and integration of signals in ¹H NMR spectra are crucial for identifying different functional groups and the number of protons in each environment. ¹³C NMR provides information about the carbon skeleton.

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), establish correlations between nuclei, allowing for the mapping of connectivity and the assignment of complex spectra. COSY reveals coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by two or three bonds, which is essential for piecing together the molecular framework and confirming the position of substituents. These techniques are fundamental in elucidating the intricate ring system and the position and orientation of the methyl groups in Albene. The application of such 1D and 2D NMR techniques is a standard approach for the structural determination of organic compounds, including complex natural products and synthetic targets nih.govijmrhs.com.

Solid-State NMR for Conformational Analysis

While solution-state NMR provides detailed structural information for molecules in solution, solid-state NMR spectroscopy can offer insights into the conformational analysis of compounds in the solid state. This is particularly useful for studying crystalline or amorphous solid forms of this compound or its intermediates, providing information about molecular packing and solid-state conformations that may differ from those in solution. Although specific solid-state NMR data for this compound were not found in the provided search results, the technique is a recognized method for studying the structural and dynamic properties of molecules in solid phases.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula of C₁₂H₁₈ by providing a precise molecular weight that matches the calculated exact mass for this formula (162.140850574 Da) nih.govnist.gov. This is a critical step in confirming the identity and purity of a synthesized or isolated compound.

Fragmentation Pattern Analysis for Structural Features

In addition to determining the molecular weight, mass spectrometry, particularly coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides valuable structural information through the analysis of how the molecule fragments when ionized. The pattern of fragment ions observed in the mass spectrum is characteristic of the molecule's structure. By analyzing the masses of these fragments, chemists can deduce the presence of specific functional groups and structural subunits. GC-MS data for this compound has been reported, indicating the use of this technique for its identification and characterization nih.gov. Comparison of experimental fragmentation patterns with spectral databases or predicted fragmentation based on the proposed structure aids in confirming the structural features of this compound and its derivatives researchgate.net.

X-ray Crystallography of this compound and Its Synthetic Intermediates

X-ray crystallography is the most definitive technique for determining the three-dimensional structure of a molecule at the atomic level. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the precise positions of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry ualberta.canih.gov.

For this compound, obtaining a suitable single crystal would allow for the determination of its solid-state structure, providing a conclusive confirmation of the connectivity and relative and absolute stereochemistry. X-ray crystallography is also invaluable for characterizing the structures of synthetic intermediates, helping to confirm the success of specific reaction steps and providing insights into reaction mechanisms acu.educuni.cz. While specific details of X-ray crystal structures for this compound or its direct synthetic intermediates were not found in the provided search results, the technique is a standard and powerful tool in the structural elucidation of complex organic molecules.

Crystal Packing and Intermolecular Interactions

Crystal packing refers to the arrangement of molecules in a crystalline solid, while intermolecular interactions are the forces between these molecules that stabilize the crystal structure. ck12.orgtestbook.comuwec.edu These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. uwec.edu

While specific details regarding the crystal packing of this compound were not found, studies on other organic molecules and natural products highlight the importance of intermolecular interactions, such as O-H...O and C-H...O hydrogen bonding, in stabilizing crystal structures. researchgate.netnih.gov For instance, the crystal structure of a related compound, 6Β-angeloyloxy-3Β,8Β-dihydroxyeremophil-7(11), is stabilized by these types of hydrogen bonds. researchgate.net Understanding crystal packing and intermolecular interactions is essential for comprehending the solid-state properties of this compound and its derivatives.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes. libretexts.orgnist.govresearchgate.netrruff.info

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate at specific frequencies. These frequencies are characteristic of the functional groups and chemical bonds within the molecule. libretexts.org

For this compound, IR spectra have been reported. One study mentions IR data for a synthetic intermediate in the total synthesis of (+/-)-Albene, showing characteristic peaks, although these are for a precursor molecule containing hydroxyl and carbonyl groups, not the final hydrocarbon. acs.org Another source indicates that vapor phase IR spectra for this compound are available. nih.gov Typical IR absorptions for alkanes include C-H stretches between 2850-2960 cm⁻¹ and C-C stretches between 800-1300 cm⁻¹. libretexts.org Alkenes, which contain C=C bonds like this compound, typically show C=C stretching near 1650 cm⁻¹ and vinylic =C-H stretches between 3020-3100 cm⁻¹. libretexts.org The specific IR spectrum of this compound would exhibit characteristic bands corresponding to its tricyclic hydrocarbon structure with a double bond and methyl groups.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. It involves inelastic scattering of light by molecules, which causes changes in the vibrational states of the molecules. researchgate.netrruff.info

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy, such as Circular Dichroism (CD), is particularly useful for studying chiral molecules like (-)-Albene. CD measures the differential absorption of left and right circularly polarized light by a chiral substance. ult.edu.cunih.gov This technique can be used to determine enantiomeric purity and study the conformation of chiral molecules in solution. nih.govstanford.edu

This compound is known to be optically active, indicating that it exists as enantiomers. rsc.orgnih.gov CD spectroscopy would be a suitable method to assess the enantiomeric purity of a sample of this compound. While specific CD spectra for this compound were not found, CD is a standard technique for characterizing the chiroptical properties of natural products and determining the presence and proportion of enantiomers. nih.govstanford.edunih.gov The CD spectrum of (-)-Albene would exhibit characteristic positive or negative Cotton effects at specific wavelengths, providing information about its absolute configuration and optical activity.

The search results provided general information about computational chemistry methods such as DFT for molecular geometry and energy znaturforsch.comgithub.ionih.govnubakery.orgturbomole.orgaps.org, Frontier Molecular Orbital (FMO) analysis for reactivity imperial.ac.ukyoutube.comresearchgate.netwikipedia.orgresearchgate.net, molecular dynamics simulations for conformational analysis mdpi.combepress.compitt.edumdpi.comnih.gov, strain energy calculations studyrocket.co.ukbts.govtamu.edumdpi.comitascacg.com, and computational studies of reaction mechanisms rsc.orgnih.govnmhu.eduorganic-chemistry.orgresearchgate.netrsc.org. However, these results discuss the methods in a general context or apply them to other compounds, not this compound.

A PubChem entry for this compound (CID 11084199) was found, providing basic information about the compound, including its molecular formula and computed properties nih.gov. Another PubChem entry mentioned this compound in the context of an annotation being moved nih.gov. Information regarding this compound's occurrence in Petasites hybridus was also found nih.gov, but this falls outside the scope of theoretical and computational chemistry studies.

Therefore, without specific research findings on the computational studies of this compound as outlined, a comprehensive and scientifically accurate article on this precise topic cannot be generated based on the provided search results.

Theoretical and Computational Chemistry Studies of Albene

Computational Studies of Reaction Mechanisms Relevant to Albene Synthesis

Transition State Characterization and Activation Barriers

Understanding the transition states and associated activation barriers is crucial for elucidating reaction mechanisms and predicting reaction rates. In computational chemistry, transition states are identified as saddle points on the potential energy surface, characterized by a specific set of criteria, including a vanishing gradient and exactly one negative eigenvalue in the Hessian matrix. Locating these states often involves sophisticated optimization techniques that require an initial guess geometry similar to the transition state. Methods like the nudged elastic band (NEB) can be applied to analyze the potential energy surface connecting reactants and products, revealing activation barriers.

While specific computational studies detailing the transition state characterization and activation barriers for reactions of this compound or leading to this compound were not extensively found in the provided search results, the synthesis of (+)-albene via intramolecular C-H insertion catalyzed by rhodium(II) acetate (B1210297) is a relevant context where such studies would be highly informative. For instance, DFT calculations have been employed to examine hypothetical mechanisms in related rhodium-catalyzed cycloadditions, demonstrating the applicability of these methods to similar systems involved in constructing complex carbon frameworks like this compound's. These calculations can determine the energy required to reach the transition state, providing insights into the feasibility and selectivity of different reaction pathways. The height of the activation barrier directly correlates with the reaction rate; a lower barrier indicates a faster reaction.

Computational Design of Catalysts for this compound Reactions

Computational chemistry plays an increasingly significant role in the design and optimization of catalysts. By simulating the interaction between a catalyst, reactants, and transition states, researchers can gain insights into catalytic mechanisms and identify structural features of the catalyst that enhance reactivity and selectivity. This involves exploring potential energy surfaces in the presence of the catalyst and evaluating how the catalyst lowers the activation energy of the desired reaction pathway.

Given the synthesis of this compound often involves metal-catalyzed reactions, particularly those utilizing rhodium complexes for C-H insertion, computational methods could be instrumental in designing more efficient and selective catalysts for these transformations. Computational catalyst design workflows can involve density functional theory (DFT)-based screening of potential catalytic species and machine learning approaches to predict catalytic performance based on structural descriptors. While the provided information does not detail computational catalyst design efforts specifically for this compound synthesis, the general principles and methodologies of computational catalysis are directly applicable to this area. Autonomous reaction network exploration algorithms are also emerging tools that can systematically explore potential catalytic cycles and identify optimal catalysts.

Structure-Reactivity Relationship (SRR) Analysis of this compound and Analogues

Structure-Reactivity Relationship (SRR) analysis seeks to establish correlations between the structural features of a molecule and its chemical reactivity. This understanding is fundamental to predicting how a molecule will behave in various chemical environments and designing new molecules with desired properties.

Correlation of Structural Features with Chemical Reactivity

The reactivity of a chemical compound is inherently linked to its molecular structure, including its bonding, geometry, and electronic distribution. For this compound, a tricyclic system with a double bond and specific stereochemistry, its unique structural features dictate its potential reaction pathways. The presence of the alkene functional group suggests susceptibility to addition reactions, while the strained ring system and the specific arrangement of methyl groups can influence regioselectivity and stereoselectivity in various transformations.

Although detailed computational SRR studies specifically on this compound and its analogues were not found in the search results, the principle of correlating structural features with reactivity is a cornerstone of chemical research. Studies on other complex molecules and reaction classes, such as lithiated Evans enolates and their aldol (B89426) additions, demonstrate how computational methods can reveal the influence of factors like aggregation and solvation on stereochemistry and mechanism, providing insights into SRR. By analyzing the electronic structure, steric hindrance, and conformational flexibility of this compound and closely related analogues using computational tools, researchers can rationalize observed reactivity patterns in synthetic studies and predict the outcome of new reactions. The revision of this compound's putative structure based on X-ray analysis of an analogue underscores the importance of accurate structural information in understanding reactivity.

In Silico Prediction of Chemical Properties Relevant to Transformations

In silico methods, utilizing computational algorithms and models, can predict various chemical properties of a compound based solely on its structure. These predictions can provide valuable information relevant to a molecule's behavior in chemical transformations, including its polarity, solubility, and potential for intermolecular interactions.

For this compound, in silico tools can predict properties such as Alogp (a measure of lipophilicity) and TopoPSA (topological polar surface area), which were listed in one source. wikipedia.org

| Property | Value |

| Alogp | 3.39 |

| TopoPSA | 0.00 Ų |

| Fsp3 | 0.83 |

| H-Bond Acceptor | 0 |

| H-Bond Donor | 0 |

| Rotatable Bonds | 0 |

Table 1: Selected In Silico Predicted Molecular Descriptors for this compound. wikipedia.org

These predicted properties can offer initial insights into this compound's potential interactions with solvents, catalysts, or other reactants. For example, Alogp can inform choices of reaction media, while TopoPSA can be relevant in assessing potential for polar interactions. Advanced in silico models, including those based on machine learning and molecular fingerprints, are capable of predicting a wide range of physicochemical properties with reasonable accuracy, supporting efforts to understand environmental fate, transport, and exposure potential, and are also applicable to predicting behavior in synthetic contexts. These computational predictions serve as a valuable complement to experimental data, aiding in the design and optimization of chemical transformations involving this compound.

Biosynthetic Investigations of Albene As a Natural Product

Proposed Biosynthetic Pathways of Albene

The biosynthesis of this compound, a fascinating and complex natural product, is a subject of significant scientific inquiry. Understanding its formation provides insights into the intricate enzymatic machinery that nature employs to construct structurally diverse molecules. The proposed biosynthetic pathway for this compound is rooted in the well-established isoprenoid pathway, culminating in a series of complex cyclization and rearrangement reactions catalyzed by a specialized terpene synthase.

Isoprenoid Pathway and Terpene Synthase Mechanisms

Like all terpenoids, the biosynthesis of this compound begins with the fundamental building blocks derived from the isoprenoid pathway. nih.gov This pathway furnishes the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, depending on the organism. nih.gov

The formation of the characteristic carbon skeleton of this compound is orchestrated by a class of enzymes known as terpene synthases (TPSs). frontiersin.org These enzymes are considered the gatekeepers of terpenoid diversity, as they catalyze the conversion of acyclic prenyl diphosphate substrates into a vast array of cyclic and acyclic hydrocarbon scaffolds. frontiersin.org The biosynthesis of this compound is initiated by the ionization of a linear isoprenoid diphosphate precursor, geranylgeranyl diphosphate (GGPP), which is formed by the sequential condensation of IPP and DMAPP units.

The key enzyme responsible for the biosynthesis of the this compound-related skeleton is Albireticulene synthase (AlbS). nih.gov This enzyme, discovered through genome mining in the bacterium Streptomyces albireticuli, is the first identified trans-eunicellane terpene synthase from a bacterial source. nih.gov The reaction mechanism of AlbS, like other terpene synthases, involves a series of intricate carbocation-driven cyclization and rearrangement steps. frontiersin.org

Enzymatic Cyclization and Rearrangement Steps

The formation of the complex polycyclic structure of this compound from the linear GGPP precursor is a remarkable enzymatic feat. The proposed mechanism, supported by extensive research including mutagenesis and isotopic labeling studies, involves a precise sequence of cyclization and rearrangement events within the active site of AlbS. nih.gov

The process is initiated by the diphosphate group's departure from GGPP, generating a geranylgeranyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations. The initial cyclization likely forms a macrocyclic intermediate. This is followed by further intramolecular electrophilic attacks, leading to the formation of the characteristic bicyclic core of the eunicellane skeleton.

Subsequent to the cyclization events, a cascade of hydride shifts and proton eliminations occurs. These rearrangements are crucial for establishing the final stable structure of albireticulene, a direct precursor or a close analog of this compound. The precise stereochemistry of the final product is meticulously controlled by the three-dimensional architecture of the AlbS active site, which guides the folding of the substrate and stabilizes the cationic intermediates throughout the reaction cascade.

Precursor Incorporation Studies in this compound Biosynthesis

To elucidate the biosynthetic pathway of this compound, precursor incorporation studies using isotopically labeled substrates have been instrumental. These experiments provide direct evidence for the origin of the carbon atoms within the this compound skeleton and help to map the intricate cyclization and rearrangement pathways.

In studies investigating the biosynthesis of albireticulene by AlbS, deuterium (B1214612) labeling experiments have provided significant insights. nih.gov By feeding the enzyme with specifically deuterated GGPP precursors, researchers can trace the fate of individual hydrogen atoms during the enzymatic transformation. The position of the deuterium atoms in the final product, determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, reveals which protons are involved in hydride shifts and elimination steps.

These labeling studies have provided strong support for the proposed cyclization mechanism of AlbS and have helped to distinguish it from the mechanisms of other related terpene synthases, such as those that form cis-eunicellane skeletons. nih.gov

Genetic and Enzymatic Studies Related to this compound Formation (Chemical Focus)

The identification and characterization of the gene encoding Albireticulene synthase (AlbS) has been a pivotal step in understanding this compound biosynthesis at a molecular level. The discovery of the albS gene in Streptomyces albireticuli NRRL B-1670 was achieved through genome mining for terpene synthase genes in bacteria. nih.gov

Biochemical characterization of the AlbS enzyme has confirmed its function as a trans-eunicellane synthase. In vitro assays with purified AlbS and the substrate GGPP have demonstrated the direct conversion to albireticulene. nih.gov The identity of the enzymatic product was unambiguously determined using a combination of spectroscopic techniques, including NMR and mass spectrometry. nih.gov

Mutagenesis studies have been employed to probe the roles of specific amino acid residues within the active site of AlbS. By systematically replacing key residues, researchers can investigate their influence on the catalytic activity and the product outcome. These studies have helped to identify residues that are critical for substrate binding, protonation, and the stabilization of carbocation intermediates, thereby providing a deeper understanding of the enzyme's catalytic mechanism. nih.gov

The following table summarizes the key enzymes and precursors involved in the proposed biosynthetic pathway of this compound:

| Compound/Enzyme Name | Abbreviation | Role in Biosynthesis |

| Isopentenyl diphosphate | IPP | Five-carbon building block |

| Dimethylallyl diphosphate | DMAPP | Five-carbon building block |

| Geranylgeranyl diphosphate | GGPP | C20 precursor to this compound |

| Albireticulene synthase | AlbS | Terpene synthase catalyzing the cyclization of GGPP |

Environmental Fate and Degradation Pathways of Albene Chemical Perspective

Photochemical Degradation of Albene

Specific information regarding the photochemical degradation of this compound, including detailed mechanisms or research findings, was not present in the search results. While photochemical processes like direct photolysis and sensitized photodegradation were mentioned in a general context or in relation to other compounds researchgate.netacs.orgoxidationtech.comepa.govwho.intoaepublish.comresearchgate.netmdpi-res.comresearchgate.net, no data specific to this compound's behavior under environmental light exposure were found.

Direct Photolysis Mechanisms

No specific data or proposed mechanisms for the direct photolysis of this compound were found in the provided search results. Direct photolysis involves the absorption of light energy by a molecule, leading to its degradation who.intresearchgate.net.

Sensitized Photodegradation Pathways

Information on sensitized photodegradation pathways for this compound, where the degradation is initiated by light absorbed by another substance (a sensitizer), was not available in the search results. Sensitized photolyses were mentioned in a general chemical context acs.orgscribd.com.

Hydrolytic Degradation of this compound

Specific details or research findings on the hydrolytic degradation of this compound, which involves the breaking of chemical bonds by reaction with water, were not found in the provided search results. Hydrolysis as a degradation process was mentioned in general discussions or in the context of other compounds scribd.comfairchildbooksinteriordesign.commdpi.comnih.gov.

Abiotic Degradation Processes in Environmental Matrices

Information on other abiotic degradation processes of this compound in environmental matrices, such as oxidation, reduction, or thermal degradation, was not available in the search results. Abiotic degradation in general was discussed in relation to the breakdown of materials like plastics, influenced by factors such as UV light and heat oaepublish.comnormecows.commdpi.comresearchgate.net.

Q & A

Q. How should researchers design experiments to characterize Albene’s physicochemical properties?

A robust experimental design should integrate techniques such as high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and X-ray crystallography for molecular conformation. Ensure protocols align with reproducibility standards by documenting incremental steps, including sample preparation, instrument calibration, and validation of reference materials. For novel compounds, provide full spectral data and purity thresholds (≥95% recommended) in supplementary files .

Q. What statistical methods are appropriate for preliminary analysis of this compound’s biological activity?

Begin with descriptive statistics (mean, standard deviation) to summarize dose-response data. Use t-tests or ANOVA to compare experimental vs. control groups, and apply regression analysis to model dose-efficacy relationships. For skewed distributions, non-parametric tests (e.g., Mann-Whitney U) are recommended. Always report confidence intervals (95% CI) and effect sizes to contextualize significance .

Q. How can researchers ensure data integrity when documenting this compound’s synthetic pathways?

Adopt a lab notebook protocol with timestamps, reagent batch numbers, and environmental conditions (temperature, humidity). Cross-validate results using triplicate runs and independent analytical methods (e.g., mass spectrometry alongside NMR). For transparency, disclose deviations from planned procedures and their potential impacts in the "Experimental" section .

Advanced Research Questions

Q. How should contradictions in this compound’s reported efficacy across studies be methodologically addressed?

Conduct a systematic review to identify variables such as dosage, model systems, or measurement techniques that may explain discrepancies. Apply meta-analysis to quantify heterogeneity (e.g., I² statistic) and perform sensitivity analysis to test robustness. If methodological flaws are detected, propose standardized protocols (e.g., OECD guidelines for in vivo studies) to harmonize future work .

Q. What strategies enhance the reproducibility of this compound’s synthesis in multi-institutional studies?

Implement detailed procedural templates with step-by-step video demonstrations or flowcharts. Use round-robin testing to validate protocols across labs, and report critical quality attributes (CQAs) like yield, impurity profiles, and stability. Share raw data and instrument configurations via FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers integrate multi-omics data to explore this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Address data noise via batch-effect correction and apply machine learning algorithms (e.g., random forests) to identify biomarkers. Validate findings with orthogonal assays (e.g., CRISPR-Cas9 knockouts) .

Data Presentation and Reporting Guidelines

Q. What tabular formats are recommended for presenting this compound’s experimental data?

Use Microsoft Word tables with Roman numeral labeling (Table I, II). Include columns for experimental conditions, replicates, raw data, and normalized values. Annotate footnotes for abbreviations (e.g., SD = standard deviation) and highlight outliers with superscripts. Place large datasets (e.g., spectral libraries) in supplementary materials .

Q. How should researchers address analytical uncertainties in this compound’s pharmacokinetic studies?

Calculate total measurement uncertainty (TMU) using error propagation models that account for instrument precision, sample heterogeneity, and operator variability. Report confidence intervals alongside key parameters (e.g., half-life, AUC). For subsampling errors, apply the Ingamells-Lachenbruch (IHL) equation to determine minimum sample sizes .

Ethical and Methodological Frameworks

Q. What frameworks ensure ethical rigor in this compound-related clinical research?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For human trials, align with ICH-GCP guidelines and obtain ethics committee approval. Disclose conflicts of interest and data ownership in the "Author Declarations" section .

Q. How can qualitative methods complement quantitative studies on this compound’s societal impact?

Use semi-structured interviews or focus groups to explore stakeholder perceptions (e.g., clinicians, patients). Apply thematic analysis (NVivo software) to identify recurring patterns. Triangulate findings with survey data (Likert scales) to quantify sentiment trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.